molecular formula C19H13N3O2S B2862963 3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile CAS No. 313687-04-6

3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile

Cat. No. B2862963
CAS RN: 313687-04-6
M. Wt: 347.39
InChI Key: SCSYJZRXHQPMAA-MHWRWJLKSA-N
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Description

3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Cytotoxic Activities : Acrylonitriles substituted with various rings have been synthesized and tested for cytotoxic potency on cancer cell lines. The most potent compounds contained specific rings at position 3, indicating the sensitivity of this position to structural changes. These compounds, including those with acrylonitrile functionalities, induced cell death via apoptosis, as evidenced by the increase in activities of caspases in the HL-60 cell line (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

  • Facile Synthesis of Derivatives : A rapid synthesis method for 2-(1H-Tetrazol-5-yl)acrylonitrile derivatives via a multicomponent domino reaction has been developed. This method provides a straightforward approach to produce these derivatives with high yields, highlighting the versatility of acrylonitrile in facilitating chemical syntheses (Safaei‐Ghomi & Paymard-Samani, 2015).

  • Corrosion Inhibition : Derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic environments. Their efficiency in preventing corrosion is attributed to their ability to form a protective layer on the metal surface (Verma, Quraishi, & Singh, 2016).

Optical and Material Applications

  • Nonlinear Optical Materials : Compounds with acrylonitrile groups have been studied for their nonlinear optical properties. These materials exhibit potential for applications in optical limiting, which is crucial for protecting human eyes and optical sensors from intense light sources (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).

  • Polymerization Catalysts : Research into polymerization processes has highlighted the role of acrylonitrile in developing novel polymer structures. This includes the exploration of various catalysts and conditions to control the polymerization of vinyl monomers, showing acrylonitrile's versatility in materials science (D. Benoit, Chaplinski, Braslau, & Hawker, 1999).

properties

IUPAC Name

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-13-6-8-14(9-7-13)17-12-25-19(21-17)16(11-20)10-15-4-2-3-5-18(15)22(23)24/h2-10,12H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSYJZRXHQPMAA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile

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